molecular formula C15H24N4O B6447868 2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640893-55-4

2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No. B6447868
CAS RN: 2640893-55-4
M. Wt: 276.38 g/mol
InChI Key: QUOZYZAYINXNIA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine (DMPP) is an organic compound that has been studied for its medicinal and therapeutic properties. DMPP has been found to have a variety of applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been explored.

Scientific Research Applications

2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used as a tool for the study of enzyme-catalyzed reactions, as a building block for the synthesis of other compounds, and as a potential therapeutic agent for the treatment of certain diseases. This compound has also been studied for its potential use in the development of drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is not fully understood. However, it is known that it binds to certain enzymes, such as cyclooxygenase-2 (COX-2), and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of the production of certain pro-inflammatory mediators, such as prostaglandins, which are involved in the pathogenesis of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several in vitro and in vivo studies. In vitro studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. This compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In vivo studies in animals have shown that this compound has a protective effect against inflammation and oxidative stress, as well as a potential anti-tumor effect.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low potential for interaction with other compounds. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, this compound is not very stable when exposed to light, so it must be stored in a dark container.

Future Directions

There are a number of potential future directions for the study of 2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine. These include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, this compound could be studied for its potential use in drug development for the treatment of cancer and other diseases. Finally, further studies of its synthesis and stability could be conducted to optimize its use in laboratory experiments.

Synthesis Methods

2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is synthesized through a two-step process. The first step involves the reaction of dimethylpyrrolidin-2-one with 1-chloro-4-oxanone to form the intermediate product, 2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-one. The second step involves the reaction of the intermediate product with a base, such as potassium hydroxide, to form this compound.

properties

IUPAC Name

2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-9-15(17-12(2)16-11)18-13-3-6-19(10-13)14-4-7-20-8-5-14/h9,13-14H,3-8,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZYZAYINXNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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